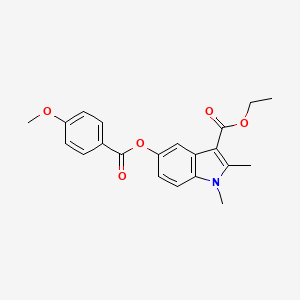![molecular formula C19H21N3O3S B11659819 N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group attached to a phenyl ring, further connected to a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the cyclopentylidenehydrazinecarbonyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Common reagents used in this synthesis include hydrazine derivatives, cyclopentanone, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form. Advanced techniques like chromatography and spectroscopy are often employed to monitor the reaction progress and verify the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used .
Scientific Research Applications
N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby affecting cellular energy production and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE include:
- N’-CYCLOPENTYLIDENE-4-METHYLBENZENESULFONOHYDRAZIDE
- Pyrrolopyrazine derivatives
- Diphenyl-N-heteroaromatic compounds
Uniqueness
What sets N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(cyclopentylideneamino)benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-22(26(24,25)18-9-3-2-4-10-18)17-13-11-15(12-14-17)19(23)21-20-16-7-5-6-8-16/h2-4,9-14H,5-8H2,1H3,(H,21,23) |
InChI Key |
MBPBNDNNSIFYAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-9-anthrylmethylidene]-5-bromo-2-methoxybenzohydrazide](/img/structure/B11659745.png)
![5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11659756.png)
![5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11659761.png)
![N'-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11659762.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11659769.png)
![2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11659772.png)
![{3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indol-1-yl}(4-methylphenyl)methanone](/img/structure/B11659780.png)
![4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11659790.png)
![6-Amino-4-(biphenyl-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659796.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659797.png)
![4-{(E)-[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11659802.png)
![N'-[(1E,2E)-3-(2-furyl)-2-methylprop-2-enylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11659804.png)
![N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11659814.png)
